molecular formula C13H12N2O4 B2936470 2-(2-Methoxy-4-methylphenoxy)-5-nitropyridine CAS No. 1089602-23-2

2-(2-Methoxy-4-methylphenoxy)-5-nitropyridine

Cat. No.: B2936470
CAS No.: 1089602-23-2
M. Wt: 260.249
InChI Key: GTICUUNFGHYGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxy-4-methylphenoxy)-5-nitropyridine is an organic compound that belongs to the class of nitropyridines This compound is characterized by the presence of a methoxy group, a methyl group, and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-4-methylphenoxy)-5-nitropyridine typically involves the reaction of 2-methoxy-4-methylphenol with 5-nitropyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include strong acids or bases to facilitate the reaction, and solvents such as dichloromethane or ethanol to dissolve the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize yield and purity while minimizing the production of by-products. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-4-methylphenoxy)-5-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized pyridines.

Scientific Research Applications

2-(2-Methoxy-4-methylphenoxy)-5-nitropyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-4-methylphenoxy)-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and methyl groups influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound a valuable tool in research.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylphenol: Shares the methoxy and methyl groups but lacks the nitro group.

    5-Nitropyridine: Contains the nitro group but lacks the methoxy and methyl groups.

    2-Methoxy-5-(phenylamino)methylphenol: Similar structure with different substituents.

Uniqueness

2-(2-Methoxy-4-methylphenoxy)-5-nitropyridine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(2-methoxy-4-methylphenoxy)-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-9-3-5-11(12(7-9)18-2)19-13-6-4-10(8-14-13)15(16)17/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTICUUNFGHYGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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